molecular formula C19H34Cl2N2O3 B2497015 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1185576-12-8

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No.: B2497015
CAS No.: 1185576-12-8
M. Wt: 409.39
InChI Key: MCZDHUGPXOFKGT-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and a tert-pentyloxy group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the tert-pentyloxy group. The reaction conditions may include the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound may result in the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of cardiovascular diseases or neurological disorders.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

  • Urapidil: A drug used for the treatment of hypertension, which also contains a piperazine ring and a methoxyphenyl group.

  • Prazosin: A medication used for hypertension and benign prostatic hypertrophy, which antagonizes norepinephrine effects at brain postsynaptic alpha-1 adrenoreceptors.

Uniqueness: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the tert-pentyloxy group, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatile nature and potential therapeutic applications make it a valuable compound for further study and development.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDHUGPXOFKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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